Flutomidate is a nonsteroidal antiandrogen compound primarily utilized in the treatment of prostate cancer. It functions by inhibiting the action of androgens, which are male hormones that stimulate the growth of prostate cancer cells. By blocking androgen receptors, Flutomidate effectively reduces the proliferation of these cancerous cells, making it a critical therapeutic agent in managing androgen-dependent malignancies.
These reactions lead to the formation of different derivatives and metabolites, which may exhibit distinct pharmacological properties.
Flutomidate acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues such as the prostate gland. This competitive inhibition prevents the effects of these hormones, thereby inhibiting the growth of prostate cancer cells. The compound has been studied for its potential effects on various biological pathways related to androgen signaling.
The synthesis of Flutomidate typically involves several steps:
Industrial production methods may vary but often utilize isobutyl amide phenylfluoroform as a raw material, combined with acids to facilitate the reaction process.
Flutomidate has a broad range of applications:
Research has focused on Flutomidate's interactions with various biological targets, particularly its binding affinity to androgen receptors. Studies have indicated that modifications to its structure can enhance its selectivity and potency against these receptors. Additionally, interaction studies have explored how Flutomidate may affect other signaling pathways involved in cancer progression, providing insights into its potential side effects and therapeutic benefits .
Flutomidate shares structural similarities with several other antiandrogen compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Flutamide | Similar fluorine substitution | Antiandrogen for prostate cancer | Older generation antiandrogen with different pharmacokinetics |
| Bicalutamide | Similar core structure | Antiandrogen for prostate cancer | Improved efficacy and safety profile compared to Flutamide |
| Enzalutamide | Similar mechanism of action | Advanced prostate cancer treatment | Enhanced potency and longer half-life than Flutamide |
| Nilutamide | Similar functional groups | Antiandrogen for prostate cancer | Distinct metabolic pathway affecting efficacy |
Flutomidate is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties that may influence its effectiveness and safety profile compared to these similar compounds.
Flutomidate exhibits a complex molecular architecture characterized by multiple distinct structural domains interconnected through specific bonding patterns [1] [2] [3]. The compound contains a molecular formula of C14H15FN2O2 with a molecular weight of 262.28 grams per mole [2] [3]. The fundamental structural framework comprises three principal components: a 4-fluorophenyl aromatic ring, an imidazole heterocycle, and an ethyl ester functional group.
The 4-fluorophenyl moiety represents the primary aromatic system within the molecule, featuring a para-substituted fluorine atom bonded to the benzene ring through a carbon-fluorine bond [1] [2]. This aromatic fluorine substitution pattern creates a distinct electronic environment that influences the overall molecular properties. The benzene ring maintains typical aromatic bond characteristics with delocalized π-electron systems extending across the six-membered carbon framework.
The imidazole heterocycle serves as the central connecting unit, featuring a five-membered ring containing two nitrogen atoms positioned at the 1 and 3 positions [3] [4]. This heterocyclic system exhibits characteristic aromatic properties with alternating carbon-nitrogen and carbon-carbon bonds. The nitrogen atoms within the imidazole ring provide basic sites and coordinate with adjacent structural elements through both covalent bonding and potential hydrogen bonding interactions.
| Bond Type | Typical Length (Å) | Electronic Character |
|---|---|---|
| C-F (aromatic) | 1.35 | Highly polarized |
| C=O (ester) | 1.22 | Double bond character |
| C-O (ester) | 1.36 | Single bond |
| C=N (imidazole) | 1.32 | Partial double bond |
| C=C (aromatic) | 1.39 | Delocalized |
The ethyl ester group completes the molecular framework through ester linkage formation between the carboxylic acid derivative of the imidazole ring and ethanol [5]. This ester functionality introduces conformational flexibility to the otherwise rigid aromatic systems. The carbonyl carbon maintains sp2 hybridization, creating a planar configuration around the ester group with characteristic bond angles approaching 120 degrees.
Flutomidate contains a single chiral center located at the carbon atom connecting the methyl group to the 4-fluorophenyl ring [4] [6] [7]. This asymmetric carbon generates two distinct enantiomeric forms: the R-configuration and S-configuration, each possessing unique three-dimensional arrangements that result in different biological and physicochemical properties [8].
The R-enantiomer, designated as Flutomidate (R)-, exhibits the absolute configuration where the priority sequence follows the Cahn-Ingold-Prelog rules [6] [7]. In this configuration, the highest priority substituent (4-fluorophenyl) occupies a specific spatial orientation relative to the imidazole ring system. The S-enantiomer represents the mirror image configuration with opposite spatial arrangement of substituents around the chiral center [9] [10].
| Enantiomer | CAS Number | Stereochemistry | SMILES Notation |
|---|---|---|---|
| Racemic | 84962-75-4 | RACEMIC | CCOC(=O)C1=CN=CN1C(C)C2=CC=C(F)C=C2 |
| R-Form | 112421-36-0 | ABSOLUTE | CCOC(=O)C1=CN=CN1C@HC2=CC=C(F)C=C2 |
| S-Form | 112421-34-8 | ABSOLUTE | CCOC(=O)C1=CN=CN1C@@HC2=CC=C(F)C=C2 |
The stereochemical implications extend beyond simple geometric considerations to influence molecular recognition, binding affinity, and metabolic pathways [11] [8]. Computational studies suggest that the two enantiomers exhibit different conformational preferences due to varying steric interactions between the methyl substituent and the adjacent aromatic systems. These conformational differences may result in distinct pharmacokinetic and pharmacodynamic profiles.
The chiral center also affects the overall molecular dipole moment and charge distribution patterns [4]. Theoretical calculations indicate that the R and S forms display subtle but measurable differences in their electrostatic potential surfaces, particularly in regions surrounding the fluorinated aromatic ring and the imidazole nitrogen atoms.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Flutomidate through analysis of 1H, 13C, and 19F nuclei [12] [13] [14]. The 1H Nuclear Magnetic Resonance spectrum exhibits distinct chemical shift patterns corresponding to the various proton environments within the molecular framework [15] [16].
The aromatic proton signals appear in the characteristic downfield region between 6.5 and 8.0 parts per million [15] [16]. The 4-fluorophenyl ring generates a typical substitution pattern with four aromatic protons displaying coupling patterns consistent with para-disubstitution. The protons ortho to the fluorine substituent experience additional deshielding due to the electronegative fluorine atom, resulting in slightly downfield chemical shifts compared to the meta positions.
The imidazole protons resonate in the 7.0 to 8.0 parts per million region, overlapping partially with the aromatic fluorophenyl signals [16]. These protons exhibit characteristic chemical shifts reflecting the electron-deficient nature of the imidazole heterocycle. The C2-H proton of the imidazole ring typically appears as the most downfield signal due to its position between two electronegative nitrogen atoms.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (fluorophenyl) | 6.9-7.5 | Complex multiplet | 4H |
| Imidazole C2-H | 7.8-8.2 | Singlet | 1H |
| Imidazole C5-H | 7.2-7.6 | Singlet | 1H |
| Chiral CH | 5.8-6.2 | Quartet | 1H |
| CH3 (on chiral center) | 1.5-1.7 | Doublet | 3H |
| OCH2CH3 | 4.2-4.4 | Quartet | 2H |
| OCH2CH3 | 1.2-1.4 | Triplet | 3H |
The 13C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [17] [18]. The carbonyl carbon of the ester group appears as the most downfield signal, typically resonating between 160 and 170 parts per million [17]. The aromatic carbons generate signals in the 110 to 160 parts per million range, with the fluorine-bearing carbon exhibiting characteristic coupling to fluorine that results in signal splitting.
The 19F Nuclear Magnetic Resonance spectrum offers highly sensitive detection of the fluorine environment [19] [14] [20]. Fluorine Nuclear Magnetic Resonance spectroscopy demonstrates exceptional sensitivity to local electronic environments, with chemical shifts spanning a range of approximately 200 parts per million for organic fluorine compounds [20] [21]. The 4-fluorophenyl fluorine in Flutomidate resonates in the typical aromatic fluorine region, approximately -110 to -120 parts per million relative to trichlorofluoromethane [20].
Mass spectrometry provides structural confirmation through characteristic fragmentation patterns that reflect the molecular connectivity and bonding relationships within Flutomidate [22] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 262, corresponding to the protonated molecular species [M+H]+ [25] [26].
The fragmentation pathways follow predictable patterns based on the relative bond strengths and the stability of resulting ionic species [24] [27]. The most prominent fragmentation involves the loss of the ethyl group (C2H5), generating a fragment ion at mass-to-charge ratio 233. This fragmentation reflects the relatively weak carbon-carbon bond adjacent to the electron-withdrawing ester carbonyl group.
Additional significant fragmentations include the loss of the ethoxy group (OC2H5) from the molecular ion, producing a fragment at mass-to-charge ratio 217 [23]. This fragmentation pattern is characteristic of ethyl ester compounds and provides confirmatory evidence for the ester functional group presence.
| Fragment Ion | m/z Value | Structure Lost | Relative Intensity |
|---|---|---|---|
| [M+H]+ | 262 | - | Moderate |
| [M-C2H5]+ | 233 | Ethyl group | High |
| [M-OC2H5]+ | 217 | Ethoxy group | High |
| [C7H6F]+ | 109 | 4-Fluorobenzyl | Moderate |
| [C6H11N2O2]+ | 143 | Imidazole ester | Low |
| [C5H6N2]+ | 94 | Imidazole | Low |
The 4-fluorophenyl fragment generates a characteristic ion at mass-to-charge ratio 109, corresponding to the [C7H6F]+ species [23]. This fragment results from cleavage of the carbon-carbon bond connecting the fluorophenyl ring to the chiral center, with subsequent hydrogen rearrangement to stabilize the resulting carbocation.
Lower mass fragments originate from further decomposition of the imidazole ring system and additional rearrangement processes [28]. These secondary fragmentations provide additional structural information but typically exhibit lower relative intensities compared to the primary fragmentation pathways.
Crystallographic analysis of Flutomidate provides definitive three-dimensional structural information including precise atomic coordinates, bond lengths, bond angles, and molecular packing arrangements [29] [30]. X-ray diffraction studies reveal the solid-state conformation and intermolecular interactions that govern crystal stability and polymorphic behavior [31] [32].
The crystal structure determination process requires high-quality single crystals suitable for X-ray diffraction analysis [33] [29]. The presence of the fluorine atom serves as a useful anomalous scatterer, facilitating phase determination and improving the overall quality of the structure solution [30]. The rigid aromatic ring systems provide a stable structural framework that enhances crystal quality and diffraction resolution.
Preliminary crystallographic parameters indicate that Flutomidate likely crystallizes in a chiral space group due to the presence of the asymmetric carbon center [34]. The absolute configuration can be determined through anomalous diffraction techniques, providing unambiguous assignment of R or S stereochemistry for enantiopure samples.
| Crystallographic Parameter | Expected Range | Significance |
|---|---|---|
| Unit cell volume | 1200-1800 ų | Molecular packing |
| Density | 1.3-1.5 g/cm³ | Crystal efficiency |
| Resolution | 0.8-1.2 Å | Data quality |
| Space group | P21 or P212121 | Chiral environment |
The molecular geometry within the crystal lattice reveals important conformational preferences and intramolecular interactions [35] [36]. Bond length analysis confirms typical values for carbon-fluorine aromatic bonds (approximately 1.35 Angstroms), ester carbonyl bonds (approximately 1.22 Angstroms), and imidazole carbon-nitrogen bonds (approximately 1.32 Angstroms) [37] [38].
Intermolecular packing patterns provide insights into crystal stability and potential polymorphic forms [39]. The fluorine atom may participate in weak halogen bonding interactions with adjacent molecules, contributing to the overall crystal stability. The ester oxygen atoms can serve as hydrogen bond acceptors, facilitating network formation with any available hydrogen bond donors in the crystal structure.